molecular formula C21H21ClN6O2 B2375551 1-(3-((4-((3-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone CAS No. 898648-05-0

1-(3-((4-((3-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

Cat. No.: B2375551
CAS No.: 898648-05-0
M. Wt: 424.89
InChI Key: AUGYRSCNTPOLCP-UHFFFAOYSA-N
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Description

1-(3-((4-((3-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a useful research compound. Its molecular formula is C21H21ClN6O2 and its molecular weight is 424.89. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

Research has demonstrated the efficiency of microwave-assisted synthesis methods involving morpholino phenyl ethanone derivatives. These methods have been used to create compounds that exhibit antibacterial activity. Specifically, the synthesis involved condensation with aryl aldehydes and cyclization with guanidine hydrochloride, leading to the creation of pyrimidines and thiazolidinones with notable antibacterial properties. This suggests potential applications in developing new antimicrobial agents (Merugu et al., 2010).

Antimicrobial and Antitumor Activities

Further investigations have led to the synthesis of novel 1,2,4-triazole derivatives from the reaction of ester ethoxycarbonylhydrazones with primary amines. These compounds have been evaluated for their antimicrobial activities, with some showing promising results against test microorganisms. Additionally, the synthesis of specific triazol-3-one derivatives has been explored, indicating potential applications in antimicrobial and antitumor treatments (Bektaş et al., 2007).

Synthesis of NK1 Receptor Antagonist Aprepitant

A stereoselective synthesis method for the NK1 receptor antagonist Aprepitant has been developed, showcasing the application of morpholine derivatives in creating medically significant compounds. This method involves a direct condensation, followed by a Lewis acid-mediated coupling and a crystallization-induced diastereoselective transformation. The process highlights the compound's relevance in synthesizing therapeutic agents (Brands et al., 2003).

Anti-Inflammatory Activity of Thiophene Derivatives

The interaction of morpholinophenyl ethanone with malononitrile or ethyl cyanoacetate has been explored, leading to the synthesis of thiophene derivatives with anti-inflammatory activity. This research underlines the potential of morpholine-based compounds in the development of new anti-inflammatory drugs, with some compounds showing activity comparable to indomethacin, a standard anti-inflammatory medication (Helal et al., 2015).

Microwave-Assisted Synthesis via Mannich Reaction

An efficient microwave-assisted synthetic route has been developed for Mannich bases of 4-hydroxyacetophenone derivatives, utilizing different secondary amines. This method offers an environmentally benign alternative for the synthesis of mono- and disubstituted Mannich bases, showcasing the utility of morpholine derivatives in creating compounds with potential pharmaceutical applications (Aljohani et al., 2019).

Mechanism of Action

Target of Action

It is known that many compounds with similar structures have a wide range of targets, often interacting with multiple receptors .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Compounds with similar structures often interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .

Biochemical Pathways

Many compounds with similar structures are known to affect a variety of biochemical pathways, often with broad impacts on cellular function .

Pharmacokinetics

Many similar compounds are known to have diverse pharmacokinetic properties, with factors such as solubility, stability, and molecular size influencing their absorption and distribution within the body .

Result of Action

Many similar compounds are known to have a wide range of effects at the molecular and cellular level, often influencing processes such as cell growth, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. For example, factors such as temperature, pH, and the presence of other molecules can influence the compound’s stability and its interactions with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing or synergistic compounds .

Properties

IUPAC Name

1-[3-[[4-(3-chloroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O2/c1-14(29)15-4-2-6-17(12-15)23-19-25-20(24-18-7-3-5-16(22)13-18)27-21(26-19)28-8-10-30-11-9-28/h2-7,12-13H,8-11H2,1H3,(H2,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGYRSCNTPOLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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